Agomelatine Impurity D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

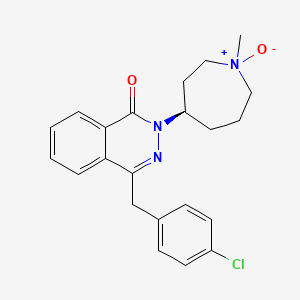

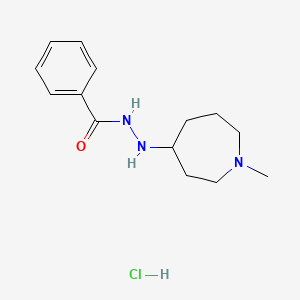

Agomelatine Impurity D is an analogue of Agomelatine . It has a molecular formula of C17H19NO3 and a molecular weight of 285.35 .

Synthesis Analysis

The synthesis of Agomelatine involves a one-pot catalytic hydrogenation and acetylation with NiO . The NiO nanoparticles displayed superior catalytic activity in the synthesis of agomelatine in the one-pot reaction .Molecular Structure Analysis

The molecular structure of Agomelatine Impurity D is represented by the formula C17H19NO3 . Further structural analysis would require more specific data or tools.Chemical Reactions Analysis

Agomelatine is a potent agonist at melatonin receptors and an antagonist at serotonin-2C (5-HT2C) receptors . It increases noradrenaline and dopamine release specifically in the frontal cortex and has no influence on the extracellular levels of serotonin .Physical And Chemical Properties Analysis

Agomelatine Impurity D is a solid powder . It has a boiling point of 469.2±28.0 °C at 760 mmHg and a density of 1.151±0.06 g/cm3 .Scientific Research Applications

1. Understanding the Melatonergic Modulation

Agomelatine is recognized for its effectiveness in antidepressant therapy through melatonergic modulation, acting as an MT1/MT2 agonist and 5-HT2C antagonist. Its influence on melatonergic transmission provides insights into its clinical applications, potentially extending beyond depression treatment to other therapeutic targets (Fornaro et al., 2010).

2. Pharmacological Insights and Clinical Implications

Understanding agomelatine's pharmacodynamic and pharmacokinetic properties has led to a comprehensive assessment of its benefits and risks in treating major depression. This depth of analysis contributes to a nuanced understanding of its role in therapeutic strategies and highlights its unique pharmacology as compared to other antidepressant drugs (Howland, 2011).

3. Analyzing Comparative Efficacy and Safety

Comparative studies and systematic reviews focusing on the efficacy and safety of agomelatine in relation to other antidepressants provide valuable insights into its relative advantages and limitations. These analyses facilitate informed decision-making in clinical practice, considering both the unique benefits and the potential disadvantages of agomelatine (Zupancic & Guilleminault, 2006).

4. Exploring Potential Applications in Neurodegenerative Diseases

Research indicates that agomelatine may play a significant role in treating memory disorders in neurodegenerative diseases. Its unique pharmacological properties, including its pro-chronobiological activity, present possibilities for its application beyond depression and anxiety treatment, especially in addressing cognitive and memory impairments associated with neurodegenerative conditions (Su et al., 2022).

Mechanism of Action

Safety and Hazards

properties

CAS RN |

63247-13-6 |

|---|---|

Molecular Formula |

C17H19NO3 |

Molecular Weight |

285.35 |

Appearance |

Solid Powder |

Purity |

> 95% |

quantity |

Milligrams-Grams |

synonyms |

7-methoxy-α-naphthol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

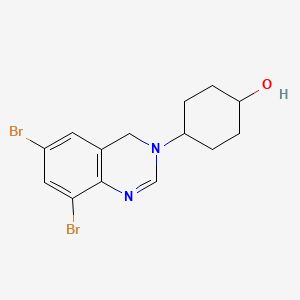

![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)

![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)